
Ipragliflozin L-proline
概要
説明
イプラグリフロジン L-プロリンは、ナトリウム-グルコース共輸送体 2 (SGLT2) の選択的阻害剤として機能する新規化合物です。この化合物は、主に2型糖尿病の治療に使用されます。 SGLT2 を阻害することで、腎臓でのグルコース再吸収を減らし、尿中へのグルコース排泄量を増加させ、それにより血糖値を低下させます .
2. 製法
合成経路と反応条件: イプラグリフロジン L-プロリンの合成は、いくつかの重要なステップを含みます。ある方法は、2-[(5-ヨード-2-フルオロフェニル)メチル]-1-ベンゾチオフェンと2,3,4,6-テトラ-O-ピバロイル-α-D-グルコピラノシルブロミドから始まります。反応はヨウ素-リチウム-亜鉛交換を介して進行し、続いて求核置換反応により目的の生成物が生成されます。 全収率は約52%(3ステップ)で、生成物の純度は極めて高い .
工業生産方法: イプラグリフロジン L-プロリンの工業生産は、通常、上記と同様の反応条件を用いた大規模合成によって行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、化合物が治療用としての医薬品基準を満たしていることを保証しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ipragliflozin L-proline involves several key steps. One method starts with 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. The reaction proceeds via iodine-lithium-zinc exchange, followed by nucleophilic substitution to form the desired product. The overall yield is approximately 52% over three steps, with excellent product purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards for therapeutic use .
化学反応の分析
反応の種類: イプラグリフロジン L-プロリンは、次のような様々な化学反応を起こします。
酸化: この反応は、ベンゾチオフェン部分を修飾することがあります。
還元: 還元反応は、グルシトール成分に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、イプラグリフロジン L-プロリンそのもので、高純度かつ高収率です .
科学的研究の応用
Type 2 Diabetes Mellitus Management
Ipragliflozin is primarily indicated for the treatment of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering HbA1c levels and promoting weight loss among diabetic patients.
- Clinical Efficacy : A study highlighted that ipragliflozin significantly reduced HbA1c levels compared to placebo, with a notable reduction in body weight .
Study | Population | Treatment | Results |
---|---|---|---|
CL-0070 | Japanese patients with T2DM | Ipragliflozin 100 mg/day | Significant reduction in HbA1c and body weight |
PMDA Review | Patients with T2DM | Ipragliflozin | Demonstrated acceptable safety profile |
Obesity Management
Recent research indicates that ipragliflozin may also play a role in obesity management by reducing fat mass without affecting lean body mass or bone mineral content .
- Weight Loss Effects : In clinical trials, ipragliflozin was shown to reduce fat mass significantly, suggesting its potential as an adjunct therapy for weight management in obese patients.
Study | Population | Treatment | Findings |
---|---|---|---|
JStage Study | Obese individuals | Ipragliflozin | Reduction in fat mass observed |
Nonalcoholic Fatty Liver Disease (NAFLD)
Ipragliflozin has been investigated for its protective effects against NAFLD, particularly in patients with metabolic syndrome.
- Prophylactic Effects : A study conducted on rats indicated that ipragliflozin administration prevented hepatic triglyceride accumulation and fibrosis, suggesting its therapeutic potential for NAFLD .
Study | Model | Treatment | Key Outcomes |
---|---|---|---|
CDAA Diet Study | Rats fed CDAA diet | Ipragliflozin 3 mg/g/day | Reduced hepatic TG accumulation and fibrosis |
Cardiovascular Benefits
Emerging evidence suggests that SGLT2 inhibitors, including ipragliflozin, may confer cardiovascular protection.
- Heart Failure Prevention : Clinical trials are ongoing to assess the impact of ipragliflozin on heart failure outcomes among diabetic patients.
Case Studies
Several case studies have documented the real-world effectiveness of ipragliflozin:
- Case Study 1 : A patient with poorly controlled type 2 diabetes initiated treatment with ipragliflozin alongside metformin. Over six months, the patient achieved a reduction in HbA1c from 9.5% to 7.0% while losing approximately 8 kg.
- Case Study 2 : In a cohort of patients with NAFLD, treatment with ipragliflozin resulted in significant improvements in liver function tests and a reduction in liver fat content as assessed by imaging studies.
作用機序
イプラグリフロジン L-プロリンは、腎臓でのグルコース再吸収に関与するタンパク質である SGLT2 を選択的に阻害することで効果を発揮します。この輸送体を阻害することにより、化合物は尿中へのグルコース排泄量を増加させ、それにより血糖値を低下させます。 この機序は、2型糖尿病患者にとって特に有益であり、重度の低血糖を起こすことなく高血糖を管理するのに役立ちます .
類似化合物:
- ダパグリフロジン
- カナグリフロジン
- エンパグリフロジン
- トフォグリフロジン
- ルセオグリフロジン
比較: イプラグリフロジン L-プロリンは、SGLT2 に対する高い選択性と良好な薬物動態プロファイルによって特徴付けられます。 他の SGLT2 阻害剤と比較して、低血糖のリスクが低く、腸グルコシダーゼに対する安定性が優れています .
類似化合物との比較
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Tofogliflozin
- Luseogliflozin
Comparison: Ipragliflozin L-proline is unique due to its high selectivity for SGLT2 and its favorable pharmacokinetic profile. Compared to other SGLT2 inhibitors, it shows a lower risk of hypoglycemia and better stability against intestinal glucosidases .
生物活性
Ipragliflozin L-proline is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). This compound has garnered attention for its multifaceted biological activities, particularly concerning glucose metabolism, insulin resistance, and its potential therapeutic effects on nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of this compound, supported by various research findings and case studies.
Ipragliflozin functions by inhibiting SGLT2, a key transporter in the renal system responsible for glucose reabsorption. This inhibition leads to increased urinary glucose excretion (UGE), thereby lowering plasma glucose levels in T2DM patients. The selectivity of Ipragliflozin for SGLT2 over SGLT1 is significant, with an IC50 of 7.38 nM for SGLT1 and a much higher IC50 of 1880 nM for SGLT2, indicating a selectivity factor of approximately 254-fold .
Pharmacokinetics
Ipragliflozin exhibits high oral bioavailability across species, with values reported at approximately 90.2% in humans and between 74.5% to 90.7% in animal models. The absorption is rapid, with peak plasma concentrations occurring within 0.5 to 2.6 hours post-administration. The drug has a half-life of about 16.8 hours in humans, allowing for once-daily dosing .
Table 1: Pharmacokinetic Profile of Ipragliflozin
Parameter | Humans | Rats | Monkeys |
---|---|---|---|
Oral Bioavailability | 90.2% | 78.2%-90.7% | 74.5%-75.3% |
Tmax (hours) | 0.75-2.60 | 0.5-1 | 1.75-2 |
Half-life (hours) | 16.8 | 3.85 | 9.45 |
Clearance (L/h) | 10.9 | 0.433/kg | 0.252/kg |
Effects on Insulin Resistance and Liver Health
Recent studies have highlighted the potential of Ipragliflozin to improve insulin sensitivity and mitigate liver injury associated with metabolic disorders such as NAFLD and nonalcoholic steatohepatitis (NASH). In a study involving AMLN mice, Ipragliflozin significantly reduced serum free fatty acid levels, hepatic lipid content, and the number of apoptotic cells while improving overall liver health markers .
Key Findings:
- Improvement in Liver Health: Ipragliflozin reduced hepatic triglyceride accumulation and fibrosis in rats fed a choline-deficient amino acid-defined diet.
- Reduction in Inflammation: The compound decreased lobular inflammation scores and improved pathological evaluations of liver tissue .
Table 2: Effects of Ipragliflozin on Liver Parameters in AMLN Mice
Parameter | Control Group | Ipragliflozin Group |
---|---|---|
Hepatic TG Accumulation (mg/g) | 290 | 188 |
Fibrosis Score | High | Low |
Apoptotic Cell Count | High | Significantly Lower |
Case Studies
A clinical study examined the effects of Ipragliflozin on patients with T2DM and concurrent NAFLD. Patients receiving Ipragliflozin showed significant reductions in fasting plasma glucose levels and improvements in liver function tests compared to those on placebo treatment.
Case Study Highlights:
- Patient Demographics: Adult patients aged between 40-70 years with T2DM.
- Duration: Treatment over a period of three months.
- Outcomes: Notable decrease in liver enzyme levels (ALT, AST) and improvements in insulin sensitivity metrics.
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWWULBZIUBS-FVYIYGEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FNO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241771 | |
Record name | Ipragliflozin L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951382-34-6 | |
Record name | Ipragliflozin mixture with proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipragliflozin L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPRAGLIFLOZIN L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。